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Compound of Interest
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Introduction

United States Environmental Protection Agency (EPA) Method 8270 is a widely adopted

analytical procedure for the determination of semivolatile organic compounds (SVOCs) in

various environmental matrices.[1] First released in 1980, this method is designed for the

analysis of extracts from solid waste, soils, air sampling media, and water samples.[1] It is

capable of identifying and quantifying a broad range of acidic, basic, and neutral SVOCs,

including polycyclic aromatic hydrocarbons (PAHs), phenols, and phthalates.[2][3] The method

utilizes gas chromatography combined with mass spectrometry (GC/MS), providing a robust

and reliable approach for environmental monitoring and regulatory compliance.[4] The most

recent revision of the method is 8270E.[5][6]

Principle

The core of EPA Method 8270 involves the separation, identification, and quantification of

SVOCs using GC/MS. Samples are first prepared using an appropriate extraction technique to

isolate the target analytes from the sample matrix. The resulting extract is then injected into a

gas chromatograph, where a temperature-programmed capillary column separates the

compounds based on their boiling points and polarity. As the separated compounds elute from

the GC column, they are introduced into a mass spectrometer. The MS ionizes the molecules,

and the resulting mass spectra serve as a chemical fingerprint for identification by comparison

to reference spectra of known standards. Quantification is achieved by comparing the response

of a characteristic ion for each analyte to that of an internal standard.
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Experimental Protocols
1. Apparatus and Materials

Gas Chromatograph/Mass Spectrometer (GC/MS): An analytical system with a capillary

column interface. The system must be capable of meeting the DFTPP tuning requirements

specified in the method.[1][7] Single quadrupole, triple quadrupole (GC/MS/MS), and time-of-

flight (GC-TOFMS) mass spectrometers are all suitable.[1][2][4]

GC Column: A 30 m x 0.25 mm or 0.32 mm ID fused-silica capillary column with a silicone-

based stationary phase (e.g., 5% phenyl-methylpolysiloxane) is recommended.[6]

Sample Preparation Equipment:

For Aqueous Samples: Solid Phase Extraction (SPE) manifold and cartridges (e.g., UCT

EC8270 sorbent and activated carbon) or Liquid-Liquid Extraction (LLE) apparatus

(separatory funnels).[8]

For Solid Samples: Soxhlet extraction apparatus (Method 3540/3541) or an ultrasonic

bath/probe (Method 3550).[9]

Concentrator: Kuderna-Danish (K-D) or equivalent evaporation system for solvent

concentration.

Glassware: Assorted Class A volumetric flasks, pipettes, vials, and syringes. All glassware

must be meticulously cleaned to avoid contamination.

Analytical Balance: Capable of weighing to 0.1 mg.

2. Reagents and Standards

Solvents: High-purity, pesticide-grade or equivalent methylene chloride, acetone, and

methanol.

Reagent Water: Purified water free of interfering analytes.

Anhydrous Sodium Sulfate: Reagent grade, heated to 400°C for 4 hours to remove organic

contaminants.
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Standard Solutions:

Calibration Standards: Prepared in methylene chloride at multiple concentration levels

(e.g., 5 to 8 points) covering the expected working range of the instrument (e.g., 0.5 µg/mL

to 120 µg/mL).[10] These standards should contain all target analytes of interest.

Internal Standards (IS): A solution containing compounds such as Acenaphthene-d10,

Chrysene-d12, and Perylene-d12. Spiked into all samples and standards at a constant

concentration (e.g., 5-20 ppm).[1][2]

Surrogate Standards: A solution containing compounds not expected to be in the samples,

such as 2-Fluorophenol, Phenol-d6, and Terphenyl-d14. Spiked into all samples before

preparation to monitor extraction efficiency.[1]

GC/MS Tuning Standard: A solution of decafluorotriphenylphosphine (DFTPP) used to

verify instrument tune and performance.[1]

3. Sample Collection, Preservation, and Storage

Aqueous Samples: Collect in 1-liter amber glass bottles with PTFE-lined caps. Preserve by

cooling to ≤6 °C. If residual chlorine is present, dechlorinate with sodium thiosulfate.[8]

Adjust sample pH to < 2 with 6N HCl for SVOC analysis.[8]

Solid/Waste Samples: Collect in wide-mouth amber glass jars with PTFE-lined caps.

Preserve by cooling to ≤6 °C.

Holding Times: Samples should be extracted as soon as possible. Extracts should be stored

at ≤6 °C in the dark and analyzed within 40 days of extraction.

4. Sample Preparation Protocol: Aqueous Samples by SPE

This protocol is based on a dual-cartridge SPE method for comprehensive analyte recovery.[8]

Sample Pre-treatment: Adjust a 1 L water sample to pH < 2 using 6N HCl.[8] Spike the

sample with the appropriate volume of surrogate standard solution.[8]
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Cartridge Setup: Connect an 8270 SPE cartridge in series above an activated carbon

cartridge. Place the assembly on an SPE manifold.[8]

Cartridge Conditioning: a. Wash the cartridges with 15 mL of methylene chloride.[8] b.

Condition with 10 mL of methanol, ensuring the sorbent does not go dry.[8] c. Equilibrate with

10 mL of reagent water followed by 10 mL of 0.05N HCl.[8]

Sample Loading: Pass the entire 1 L water sample through the connected cartridges at a

flow rate of 10-15 mL/min.[8]

Drying: After loading, dry the cartridges under full vacuum for 10-15 minutes to remove

residual water.[8]

Elution: a. Place collection vials in the manifold. b. Elute the cartridges with methylene

chloride to collect the trapped analytes.

Concentration: Concentrate the eluate to a final volume of 1.0 mL using a K-D apparatus or

other suitable technique. Add the internal standard solution. The extract is now ready for

GC/MS analysis.

5. Sample Preparation Protocol: Solid Samples (General)

Solid samples can be extracted using various techniques, including Soxhlet (Method 3540) or

ultrasonic extraction (Method 3550).[9]

Homogenization: Homogenize the sample thoroughly. Weigh out approximately 30 g of the

sample into an extraction thimble (Soxhlet) or beaker (ultrasonic).

Spiking: Spike the sample with the surrogate standard solution.

Extraction:

Soxhlet: Extract the sample with an appropriate solvent (e.g., methylene chloride/acetone)

for 16-24 hours.

Ultrasonic: Add solvent to the sample and extract using an ultrasonic probe or bath,

typically in three successive extractions.
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Drying and Concentration: Dry the extract by passing it through anhydrous sodium sulfate.

Concentrate the extract to a final volume of 1.0 mL. Add the internal standard solution prior

to analysis.

6. GC/MS Analysis Protocol

Instrument Setup:

Injector: Set to 280°C. A splitless or pulsed-split injection of 1 µL is typical.[11][12]

Oven Program: An example program is: 45°C hold for 3 min, ramp at 30°C/min to 120°C,

then ramp at 10°C/min to 310°C and hold for 5 min.[12]

Carrier Gas: Use Helium at a constant flow.

MS Conditions: Operate in full scan mode (e.g., 35-550 amu) or Selected Ion Monitoring

(SIM) mode for lower detection limits.[7][12] The source temperature should be set

according to manufacturer recommendations.

Analytical Sequence: a. Tuning: Analyze the DFTPP standard to verify the mass

spectrometer meets the required ion abundance criteria before any analysis begins.[1] b.

Calibration: Analyze a multi-point initial calibration curve. c. Blanks: Analyze a method blank

to check for contamination. d. Samples: Analyze the prepared sample extracts. e. Continuing

Calibration: Analyze a mid-level calibration standard every 12 hours to verify instrument

stability.

Data and Quality Control
Quantitative data and adherence to strict quality control (QC) procedures are mandatory for

EPA Method 8270. Key parameters and their acceptance criteria are summarized below.

Table 1: Summary of Quantitative and QC Requirements for EPA Method 8270
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Parameter Requirement Purpose

GC/MS Tuning (DFTPP)

Must meet specific ion

abundance criteria as defined

in the method.[7]

Ensures mass spectrometer is

properly calibrated and

performing consistently.

Initial Calibration Minimum 5-point curve.

Establishes the quantitative

range of the instrument for

each analyte.

Linearity (%RSD)

≤ 20% RSD for the Relative

Response Factors (RRFs) of

most compounds.[1]

Verifies the linearity of the

instrument response over the

calibration range.

Minimum RRF

Specific compounds (SPCCs)

must meet minimum RRF

values (e.g., 0.050).[1]

Ensures adequate instrument

sensitivity for poorly

responding compounds.

Continuing Calibration

Analyzed every 12 hours. %

Difference or % Drift must be ≤

20% for most compounds.[7]

Verifies the stability of the

initial calibration over time.

System Performance

DDT/Endrin Breakdown ≤ 20% breakdown.[2][7]
Checks for unwanted chemical

degradation in the GC inlet.

Peak Tailing Factor
≤ 2 for Benzidine and

Pentachlorophenol.[2][7]

Ensures good

chromatographic peak shape

for active compounds.

Method Blank

Analyte concentrations must

be below the Reporting Limit

(RL).

Assesses for contamination

introduced during sample

preparation and analysis.

Surrogate Recovery
Compound-specific recovery

limits (e.g., 30-130%).

Monitors the efficiency of the

sample preparation process for

each sample.

Laboratory Control Sample

(LCS)

Compound-specific recovery

limits (e.g., 70-130%).

Measures the accuracy of the

analytical method on a clean

matrix.[7]
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Matrix Spike/Spike Duplicate

(MS/MSD)

Compound-specific recovery

and RPD limits.[13]

Assesses method accuracy

and precision in the specific

sample matrix.[7]

Workflow Visualization
The following diagram illustrates the logical workflow for analyzing a sample according to EPA

Method 8270.

Caption: Overall workflow for EPA Method 8270 from sample receipt to final reporting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: Analysis of Semivolatile Organic
Compounds Using EPA Method 8270]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1220445#epa-method-8270-for-semivolatile-organic-
compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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